Holmium citrate
Description
Overview of Lanthanide-Citrate Coordination Chemistry
The coordination chemistry of lanthanides with citrate (B86180) is a well-established area of study, driven by the strong affinity of lanthanide ions for oxygen-donating ligands. digitellinc.commdpi.com Citric acid, being a polyhydroxy carboxylic acid, provides multiple coordination sites, leading to the formation of stable and often complex structures. researchgate.netiucr.org
Fundamental Principles of Rare Earth Metal Complexation with Hydroxy Carboxylic Acids
Rare earth elements, including the lanthanide series, are characterized by their "hard" acid nature, showing a preference for coordinating with "hard" bases such as oxygen donor ligands. mdpi.com Hydroxy carboxylic acids, like citric acid, are excellent ligands for lanthanides due to the presence of both carboxylate (-COOH) and hydroxyl (-OH) groups. mdpi.comresearchgate.net The carboxylate groups, upon deprotonation, form strong ionic bonds with the positively charged lanthanide ions. The hydroxyl groups can also participate in coordination, leading to the formation of stable chelate rings. mdpi.com The complexation is primarily an electrostatic interaction, with a lesser degree of covalent character. rsc.org The stability of these complexes is influenced by factors such as the pH of the solution, which dictates the deprotonation state of the carboxylic and hydroxyl groups, and the ionic strength of the medium. researchgate.netosti.gov
Significance of Citrate as a Multidentate Ligand in Lanthanide Systems
Citric acid is a tricarboxylic acid with a hydroxyl group, making it a potentially multidentate ligand capable of forming multiple bonds with a single metal ion. researchgate.netnih.gov This multidentate nature leads to the chelate effect, where the formation of one or more rings in the complex significantly enhances its thermodynamic stability compared to complexes with monodentate ligands. acs.org Citrate can coordinate to lanthanide ions through its three carboxylate groups and the hydroxyl group, leading to the formation of robust and varied complex structures. researchgate.netacs.org The stability constants for lanthanide-citrate complexes are generally high, indicating a strong binding affinity. gatech.educdnsciencepub.com This strong complexation is crucial in various applications, including separation processes and the development of functional materials. acs.orgcdnsciencepub.com Studies have shown that citrate can form various complex species with lanthanides, with stoichiometries such as 1:1 and 1:2 (metal:ligand), depending on the reaction conditions. researchgate.net
Positioning of Holmium(III) within the Lanthanide Series
Holmium (Ho) is a member of the heavy lanthanide series, positioned between dysprosium and erbium. unacademy.comvedantu.com Its specific placement within this series dictates its unique chemical and physical properties, which in turn influence its coordination behavior.
Electronic Structure and Coordination Preferences of Holmium(III)
The neutral holmium atom has an electronic configuration of [Xe] 4f¹¹ 6s². webelements.comtestbook.com In its most stable and common oxidation state, Ho(III), it loses the two 6s electrons and one 4f electron, resulting in the electronic configuration [Xe] 4f¹⁰. k-tree.rusamaterials.com The Ho³⁺ ion is a hard acid and thus readily reacts with acids. testbook.comwikipedia.org
The coordination number of Ho(III) in its complexes can vary, but it commonly exhibits high coordination numbers, typically 8 or 9. researchgate.netresearchgate.netmdpi.com This is due to the large ionic radius of the lanthanide ions and the predominantly electrostatic nature of their bonding, which minimizes steric hindrance between ligands. The coordination geometry around the Ho(III) center is often a distorted version of ideal polyhedra, such as a square antiprism or a tricapped trigonal prism. researchgate.netresearchgate.net For instance, in a complex with the macrocyclic ligand DOTA, holmium(III) is nine-coordinate with a square antiprismatic geometry capped by a water molecule. researchgate.net
Influence of Lanthanide Contraction on Holmium Complexation Behavior
The lanthanide contraction is the steady decrease in the atomic and ionic radii of the lanthanide elements with increasing atomic number. unacademy.comvedantu.comgeeksforgeeks.org This phenomenon arises from the poor shielding of the nuclear charge by the 4f electrons. vedantu.comgeeksforgeeks.org As a result, the effective nuclear charge experienced by the outer electrons increases across the series, pulling them closer to the nucleus.
For holmium, being a heavier lanthanide, its ionic radius is smaller than that of the earlier lanthanides. researchgate.net This smaller size leads to a higher charge-to-radius ratio, which generally results in the formation of more stable complexes compared to the lighter lanthanides. vedantu.comnih.gov The lanthanide contraction can also influence the coordination number and geometry of the complexes. While a decrease in coordination number might be expected with decreasing ionic radius, this is not always the case, and subtle interplay with ligand sterics determines the final structure. geeksforgeeks.org The increased stability of complexes formed by heavier lanthanides like holmium is a key factor in methods for their separation from lighter lanthanides. cdnsciencepub.comupcollege.ac.in
Data Tables
Table 1: Properties of Holmium
| Property | Value |
| Atomic Number | 67 |
| Atomic Weight | 164.93033 g/mol samaterials.com |
| Electronic Configuration | [Xe] 4f¹¹ 6s² webelements.comtestbook.com |
| Oxidation State | +3 k-tree.rusamaterials.com |
| Ionic Radius (Ho³⁺, CN=8) | ~0.901 Å |
Table 2: Stability Constants of Lanthanide-Citrate Complexes
| Lanthanide Ion | Log K₁ | Log β₂ |
| La³⁺ | 6.53 | 10.43 |
| Ce³⁺ | 6.78 | 10.96 |
| Pr³⁺ | 6.94 | 11.38 |
| Nd³⁺ | 7.03 | 11.69 |
| Sm³⁺ | 7.21 | 12.22 |
| Eu³⁺ | 7.22 | 12.31 |
| Gd³⁺ | 7.20 | 12.25 |
| Tb³⁺ | 7.28 | 12.48 |
| Dy³⁺ | 7.32 | 12.63 |
| Ho³⁺ | 7.32 | 12.72 |
| Er³⁺ | 7.36 | 12.89 |
| Tm³⁺ | 7.42 | 13.12 |
| Yb³⁺ | 7.51 | 13.38 |
| Lu³⁺ | 7.57 | 13.57 |
| Note: The stability constants (K₁ for [Ln(cit)] and β₂ for [Ln(cit)₂]³⁻) are indicative and can vary with experimental conditions such as ionic strength and temperature. Data compiled from various sources for general comparison. |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
13455-50-0 |
|---|---|
Molecular Formula |
C6H5HoO7 |
Molecular Weight |
354.03 g/mol |
IUPAC Name |
holmium(3+);2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.Ho/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3 |
InChI Key |
XWNIZLSRPNZMLP-UHFFFAOYSA-K |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ho+3] |
Origin of Product |
United States |
Structural Characterization and Crystallographic Analysis of Holmium Citrate Complexes
Powder X-ray Diffraction (PXRD) and Crystalline Structure Determination
Powder X-ray Diffraction (PXRD) is a fundamental technique employed to probe the crystalline structure of materials like holmium citrate (B86180). journalssystem.comcreative-biostructure.com It provides crucial information about the arrangement of atoms within a crystal lattice.
Studies have demonstrated that holmium citrate crystallizes in a monoclinic system. journalssystem.com This crystal system is characterized by three unequal axes with one oblique angle. The determination of cell parameters through programs like Dicvol is a critical step in the analysis of the diffraction patterns. journalssystem.com For instance, research on similar lanthanide citrates, such as erbium and lutetium citrates, which also crystallize in the monoclinic system, provides a comparative framework for understanding the structural properties of this compound. journalssystem.com While specific lattice parameters for this compound are not detailed in the provided search results, the monoclinic nature is a key finding. journalssystem.com For comparison, other holmium compounds like holmium oxalate (B1200264) heptahydrate also exhibit a monoclinic crystal system with the space group P21/c. researchgate.net
Table 1: Crystallographic Data for Selected Lanthanide Complexes
| Compound | Crystal System | Space Group | Reference |
| This compound | Monoclinic | - | journalssystem.com |
| Erbium Citrate | Monoclinic | - | journalssystem.com |
| Lutetium Citrate | Monoclinic | - | journalssystem.com |
| Holmium Oxalate Heptahydrate | Monoclinic | P21/c | researchgate.net |
The size of the crystallites within a powdered sample is a significant parameter that can be determined from PXRD data. The Halder-Wagner method is a reliable approach for calculating crystallite size. journalssystem.commdpi.com This method, along with the Scherrer method, has been used to determine the crystallite sizes of lanthanide citrates. journalssystem.com For this compound, the crystallite size has been determined to be 67.8 ± 8.0 nm. journalssystem.com This method involves plotting the data in a way that separates the contributions of crystallite size and lattice strain to the broadening of diffraction peaks. mrs-k.or.krnii.ac.jp
Table 2: Crystallite Sizes of Lanthanide Citrates Determined by the Halder-Wagner Method
| Compound | Crystallite Size (nm) | Reference |
| This compound | 67.8 ± 8.0 | journalssystem.com |
| Erbium Citrate | 103.7 ± 4.5 | journalssystem.com |
| Lutetium Citrate | 68.1 ± 4.2 | journalssystem.com |
PXRD is instrumental in assessing the phase purity of synthesized this compound. The diffraction pattern of a pure sample will show peaks corresponding only to the desired crystalline phase. The absence of unexpected peaks indicates the absence of secondary phases or impurities. researchgate.net In the synthesis of lanthanide citrates, it is crucial to ensure that the final product is a single-phase material. journalssystem.commdpi.com For example, in the synthesis of related materials, the absence of impurity phases in XRD patterns confirms the successful incorporation of dopant ions into the crystal lattice. researchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide insights into the chemical bonding and molecular structure of this compound complexes by probing their vibrational modes.
FTIR spectroscopy is a powerful tool for studying the interactions between the citrate ligand and the holmium metal ion. nih.govosti.gov The coordination of the holmium ion to the carboxyl and hydroxyl groups of the citric acid ligand leads to shifts in the characteristic vibrational bands of these functional groups. journalssystem.com
In the FTIR spectrum of this compound, shifts in the asymmetrical vibration bands of the C=O group of citric acid are observed. journalssystem.com For instance, the bands at 1175 cm⁻¹ and 1698 cm⁻¹ in citric acid shift to lower wavenumbers, around 1658 cm⁻¹ and 1605 cm⁻¹, in the this compound complex. journalssystem.com This indicates a direct interaction between the carboxyl groups and the holmium cation. journalssystem.com Similar shifts are observed for the hydroxyl groups, confirming their involvement in the coordination to the metal ion. journalssystem.com These spectral changes provide direct evidence of the formation of the holmium-citrate complex. journalssystem.comrsc.org
Table 3: Key FTIR Band Shifts in this compound
| Functional Group | Citric Acid (cm⁻¹) | This compound (cm⁻¹) | Interpretation | Reference |
| C=O Asymmetric Stretch | 1698 | 1605 | Coordination to Ho³⁺ | journalssystem.com |
| C=O Asymmetric Stretch | 1175 | - | Shift to lower wavenumbers | journalssystem.com |
| C=O Stretch | - | 1658 | Coordination to Ho³⁺ | journalssystem.com |
Note: The value for the 1175 cm⁻¹ band shift in this compound is not explicitly stated but is noted to shift to a lower value.
Raman spectroscopy offers complementary information to FTIR, particularly for studying the vibrational modes of the holmium-citrate complex. uu.nlufrn.br While direct Raman spectra of this compound were not found in the search results, studies on other lanthanide-citrate complexes provide valuable insights. researchgate.netarxiv.org Surface-enhanced Raman scattering (SERS) studies on lanthanide-citrate complexes have identified characteristic peaks. researchgate.netarxiv.org For instance, in lanthanide-citrate complexes, characteristic SERS peaks appear near 1065 cm⁻¹, 1315 cm⁻¹, and 1485 cm⁻¹, which are assigned to γ(CH₂) + ν(C–O···Ln), ν(COO⁻) + γ(CH₂), and ν(COO⁻) + γ(CH₂) vibrational bands, respectively. researchgate.net
Furthermore, Raman spectroscopy has been used to characterize other holmium-containing compounds, such as holmium-yttrium mixed oxides and materials synthesized via the citrate route. aip.orgresearchgate.net In these studies, Raman spectroscopy helps in identifying the different vibrational modes and confirming the structure of the compounds. aip.org For example, in orthorhombic HoMnO₃, Raman modes corresponding to oxygen stretching, Jahn-Teller distortions, and rotations of MnO₆ octahedra have been identified. aip.org
Coordination Chemistry and Complexation Dynamics of Holmium Citrate
Chelation Modes and Ligand Denticity of Citrate (B86180) with Holmium(III)
The interaction between the holmium(III) ion (Ho³⁺) and citrate is a prime example of chelation, where a single ligand binds to a central metal ion at multiple points. Citrate, being a multidentate ligand, possesses several potential donor sites that can coordinate with the holmium ion.
Role of Carboxylate and Hydroxyl Oxygen Donor Sites
Citric acid is a tricarboxylic acid with a hydroxyl group, and its conjugate base, citrate, offers multiple oxygen atoms for coordination. Specifically, the three carboxylate groups (-COO⁻) and the central hydroxyl group (-OH) are the primary donor sites for complexation with the Ho(III) ion. journalssystem.comsolubilityofthings.com The deprotonated carboxylate groups provide strong coordination sites, while the hydroxyl group can also participate in chelation, often in its deprotonated, alkoxide form. journalssystem.comprinceton.edu
FTIR spectroscopy studies on holmium citrate have shown shifts in the characteristic vibrational bands of both the carboxyl and hydroxyl groups compared to free citric acid. journalssystem.com This indicates that both types of oxygen donor sites are involved in the interaction with the holmium cation. journalssystem.com The denticity of the citrate ligand—the number of donor groups attached to the central metal ion—can vary depending on factors such as pH and the metal-to-ligand ratio. In lanthanide complexes, citrate can act as a tridentate or tetradentate ligand. For instance, in erbium citrate, a close relative of this compound, the erbium ion is coordinated by four citrate ligands, resulting in an eight-coordinate environment, with a water molecule occupying the ninth coordination site. journalssystem.com Given the similarities between lanthanides, a similar coordination environment can be expected for this compound.
Solution Chemistry and Speciation Equilibria
The behavior of this compound in aqueous solutions is complex and highly dependent on the solution's pH. The speciation, or the distribution of different this compound species, is governed by a series of equilibria involving protonation and deprotonation of the citrate ligand and hydrolysis of the holmium ion.
pH-Dependent Formation of this compound Species
The formation and composition of this compound complexes are intricately linked to the pH of the solution. researchgate.netnih.gov At different pH values, the citrate ligand exists in various protonated forms (H₃Cit, H₂Cit⁻, HCit²⁻, and Cit³⁻). journalssystem.com Similarly, the holmium ion can undergo hydrolysis to form species like [Ho(OH)]²⁺ and [Ho(OH)₂]⁺, particularly at higher pH values. journalssystem.com
Potentiometric titrations have been employed to investigate the speciation of this compound complexes as a function of pH. iaea.org Studies have identified the formation of several species, including HoL, HoH₋₁L, HoH₋₂L, and HoH₋₃L, where L represents the fully deprotonated citrate ligand. iaea.org The speciation diagram reveals that at a physiological pH of 7.4, the dominant species is HoH₋₂L. iaea.org
Thermodynamic Modeling of Complexation and Solubility
Thermodynamic modeling allows for the quantitative description of the stability and solubility of this compound complexes. The stability of these complexes is expressed through stability constants (β), which represent the equilibrium constant for the formation of the complex from its constituent ions.
Potentiometric studies have determined the stability constants for various this compound species. For instance, the logarithm of the stability constant for the formation of the simple 1:1 complex (HoL) has been reported as log β(HoL) = 8.85 ± 0.4. iaea.org The stability constants for the hydrolyzed species have also been calculated: log β(HoH₋₁L) = 5.00 ± 1.2, log β(HoH₋₂L) = -1.03 ± 1.2, and log β(HoH₋₃L) = -10.11 ± 1.2. iaea.org
The solubility of this compound is described by its solubility product (Ksp). The dissociation constant (pK) for solid this compound, LnCit(s) ↔ Ln³⁺ + Cit³⁻, where Ln represents a lanthanide, has been reported for holmium as 11.52. journalssystem.com This value, along with the stability constants of the various complexes, can be used to model the solubility of this compound as a function of pH. Such models are crucial for understanding the conditions under which this compound will precipitate or remain in solution. journalssystem.comosti.gov
| Species | log β | Dissociation Reaction | pK |
|---|---|---|---|
| HoL | 8.85 ± 0.4 iaea.org | HoCit(s) ↔ Ho³⁺ + Cit³⁻ | 11.52 journalssystem.com |
| HoH₋₁L | 5.00 ± 1.2 iaea.org | HoCit ↔ Ho³⁺ + Cit³⁻ | 6.23 journalssystem.com |
| HoH₋₂L | -1.03 ± 1.2 iaea.org | Ho(Cit)₂³⁻ ↔ Ho³⁺ + 2Cit³⁻ | 11.52 journalssystem.com |
| HoH₋₃L | -10.11 ± 1.2 iaea.org |
Ligand Exchange Reactions and Surface Chemistry
Ligand exchange reactions involve the displacement of a coordinated ligand by another ligand. The kinetics and mechanisms of these reactions are fundamental to understanding the reactivity of this compound in various chemical environments.
Mechanisms and Kinetics of Citrate Ligand Displacement
The citrate ligand in a this compound complex can be displaced by other ligands present in the solution. The rate of this ligand exchange is influenced by several factors, including the nature and concentration of the incoming ligand and the stability of the initial this compound complex. uwaterloo.canih.gov
The mechanism of ligand exchange can be either dissociative, where the initial ligand detaches before the new ligand binds, or associative, where the new ligand starts to bind before the old one has fully detached. For lanthanide complexes, which are typically labile, both mechanisms can be at play.
Studies on similar systems, such as the exchange of citrate on nanoparticle surfaces, have shown that the kinetics of ligand displacement often follow first-order models. nih.gov The efficiency of the exchange depends on the binding affinity of the incoming ligand for the metal center. nih.gov For instance, ligands that form more stable complexes with holmium will be more effective at displacing citrate. The surface chemistry of this compound, particularly when it exists as a solid or is adsorbed onto a surface, will also influence its reactivity and the accessibility of the holmium center for ligand exchange. scholaris.cachemrxiv.org The kinetics of these exchange reactions are crucial in applications such as the separation of rare earth elements, where selective elution with a competing ligand is employed. acs.org
Impact of Reaction Conditions on Ligand Exchange Efficiency
Ligand exchange reactions, where a ligand in a complex ion is replaced by another, are fundamental to the coordination chemistry of this compound. libretexts.org The efficiency of these substitution reactions is not static; it is profoundly influenced by the surrounding reaction conditions, including pH, temperature, and the concentration of reactants. Understanding these factors is crucial for controlling the formation and stability of this compound complexes in various applications. solubilityofthings.com While holmium complexes are known to undergo rapid ligand exchange, the kinetics and equilibrium of these processes can be finely tuned. cuni.cz
Effect of pH: The pH of the solution is a critical determinant in the complexation of holmium with citrate. nih.gov The speciation of citric acid itself is pH-dependent, existing in various protonated forms (H₄L, H₃L⁻, H₂L²⁻, HL³⁻, L⁴⁻). The availability of these different citrate species directly impacts the type and stability of the formed holmium-citrate complexes.
In acidic conditions (e.g., pH 3-4), the formation of certain this compound complexes is favored. nih.gov Studies on analogous lanthanide-citrate systems, such as gadolinium citrate, show that specific tris-complexes can form in acidic media. nih.gov As the pH increases, deprotonation of the citrate ligand's carboxyl and hydroxyl groups enhances its chelating ability. However, an increase in pH also increases the risk of precipitating holmium hydroxide (B78521), which competes with the citrate complexation. journalssystem.com For the this compound system, an equilibrium point is observed at approximately pH 7.67, where the solubility of this compound and amorphous holmium hydroxide are equal. journalssystem.com Below this pH, this compound is less soluble, while above it, holmium hydroxide is less soluble, indicating a shift in the dominant species and affecting ligand exchange dynamics. journalssystem.com
Effect of Temperature: Temperature influences both the rate of ligand exchange and the stability of the resulting complexes. Generally, an increase in temperature provides the necessary activation energy for ligand substitution reactions to occur more rapidly. solubilityofthings.com However, it can also negatively impact the thermodynamic stability of the formed complexes.
For instance, the synthesis of crystalline this compound is often performed under hydrothermal conditions at temperatures above 100°C. journalssystem.comjournalssystem.com This suggests that elevated temperatures are necessary to overcome the kinetic barriers for the formation of stable, crystalline structures. Conversely, studies on the thermal stability of metal citrates show that decomposition begins at specific temperatures. Ammonium (B1175870) citrates, for example, exhibit major decomposition peaks between 185–201°C. unca.edu This indicates that while temperature can promote formation, excessive heat will lead to the degradation of the complex, a crucial consideration in controlling ligand exchange and product purity.
Effect of Concentration: The relative concentrations of holmium ions and citrate ligands play a pivotal role in determining the stoichiometry and structure of the resulting complexes. The ligand-to-metal ratio directly influences the coordination environment of the holmium ion.
Research on similar systems demonstrates that a stepwise formation of a series of citrate complexes occurs as the ligand concentration increases. nih.gov For example, at low citrate concentrations, simple 1:1 complexes may form. As the concentration of the citrate ligand increases, more complex species, such as bis- and tris-citrate complexes, can be formed. nih.gov This stepwise complexation is a competitive process, and the efficiency of exchanging water or other ligands for citrate is directly proportional to the citrate concentration until the coordination sphere of the holmium ion is saturated. The formation of soluble complexes is favored by an excess of the citrate ligand, which can prevent the precipitation of holmium hydroxide, especially in neutral to slightly alkaline solutions. researchgate.net
| Reaction Condition | Effect on Ligand Exchange Efficiency | Key Findings |
| pH | Controls the speciation of the citrate ligand and the stability of the Ho-citrate complex versus Ho(OH)₃. | Optimal complexation occurs in a specific pH range (acidic to neutral). At pH > 7.67, holmium hydroxide precipitation competes with complex formation. journalssystem.com |
| Temperature | Increases reaction rates but can decrease the thermal stability of the final complex. | Hydrothermal conditions (>100°C) are used for synthesis of crystalline this compound. journalssystem.comjournalssystem.com Decomposition occurs at higher temperatures (e.g., >185°C for related citrates). unca.edu |
| Concentration | The ligand-to-metal ratio determines the stoichiometry of the complexes formed (e.g., 1:1, 1:2, 1:3). | Higher citrate concentrations favor the formation of higher-order, more stable complexes and can prevent precipitation. nih.gov |
Formation of Polymeric and Supramolecular Holmium-Citrate Assemblies
Beyond simple monomeric complexes, this compound is capable of forming more intricate, higher-order structures such as polymeric chains and supramolecular assemblies. 20.210.105mdpi.com These structures are built through the extension of coordination bonds and are often stabilized by non-covalent interactions, primarily hydrogen bonding. researchgate.net
The citrate ion is a versatile building block for such assemblies due to its multidentate nature. It possesses three carboxyl groups and one hydroxyl group, all of which can participate in coordination with metal centers or in hydrogen bonding. researchgate.net In the case of lanthanide citrates, including holmium, this functionality allows for the bridging of multiple metal centers, leading to the formation of extended networks.
Research on lanthanide citrates has shown that these compounds can crystallize into complex structures. This compound, for example, crystallizes in a monoclinic system. journalssystem.comjournalssystem.com Structural studies of analogous erbium citrate reveal the formation of a two-dimensional (2D) network. In these structures, each erbium ion is coordinated to four different citrate ligands. These 2D layers then interact through extensive hydrogen bonding to form a three-dimensional (3D) supramolecular network. journalssystem.com Given the chemical similarity between holmium and erbium, a similar structural arrangement is expected for this compound.
The formation of these polymeric and supramolecular structures is highly dependent on factors like pH and the presence of counterions, which can influence the specific coordination mode of the citrate ligand and the resulting dimensionality of the framework. researchgate.net For example, in different cobalt(II) citrate polymers, the citrate ligand links metal units to form one-dimensional chains or two-dimensional layers, demonstrating the structural diversity achievable with a single ligand. researchgate.net The self-assembly process is a directed, spontaneous organization of molecules into stable, well-defined structures. nankai.edu.cn
| Assembly Type | Description | Key Structural Features |
| Polymeric Assemblies | Extended networks formed by citrate ligands bridging multiple holmium ions through coordination bonds. | Can form 1D chains, 2D layers, or 3D frameworks. This compound crystallizes in a monoclinic system. journalssystem.comjournalssystem.com |
| Supramolecular Assemblies | Higher-order structures where polymeric units or individual complexes are held together by non-covalent forces. | Primarily stabilized by extensive hydrogen bonding between coordinated and uncoordinated carboxyl/hydroxyl groups and water molecules. journalssystem.comresearchgate.net |
Spectroscopic and Photophysical Investigations of Holmium Citrate Systems
Electronic Absorption Spectroscopy
Electronic absorption spectroscopy is a important technique for probing the electronic transitions within the 4f shell of the holmium(III) ion in its citrate (B86180) complexes.
Analysis of UV-Visible Absorption Profiles and f-f Transitions
The UV-Visible absorption spectra of holmium-containing systems are characterized by a series of sharp, narrow absorption bands. These bands arise from Laporte-forbidden f-f electronic transitions within the 4f orbitals of the Ho³⁺ ion. orientjchem.org The intensity of these transitions is generally weak, with molar absorptivity values typically in the range of 1–10 L mol⁻¹ cm⁻¹. acs.org
Certain transitions, known as hypersensitive transitions, exhibit a pronounced sensitivity to the chemical environment around the holmium ion. orientjchem.orgacs.orgfrontiersin.org These transitions, which follow the selection rules |ΔJ|≤ 2, |ΔL|≤ 2, and |ΔS|=0, are particularly informative about the coordination of citrate ligands. orientjchem.org The intensity of hypersensitive transitions can be significantly influenced by factors such as the polarization of the ligand and the mixing of f-d orbitals. orientjchem.org For holmium, the ⁵G₆ ← ⁵I₈ and (⁵G,³G)₅ ← ⁵I₈ transitions are notable examples of hypersensitive transitions. orientjchem.org The interaction between the holmium ion and organic ligands like citrate can lead to an increase in the oscillator strength of these f-f transitions. orientjchem.org
Table 1: Notable f-f Transitions in Holmium Complexes
| Transition | Wavelength Region | Characteristics |
|---|---|---|
| ⁵G₆ ← ⁵I₈ | Visible | Hypersensitive, most intense. orientjchem.org |
| (⁵G,³G)₅ ← ⁵I₈ | Visible | Hypersensitive. orientjchem.org |
| ⁵I₄ ← ⁵I₈ | - | Lowest oscillator strength. orientjchem.org |
| ⁵I₇ ← ⁵I₈ | Near-Infrared | - |
| ⁵I₆ ← ⁵I₈ | Near-Infrared | Observed at 1179 nm. mdpi.com |
| ⁵F₅ ← ⁵I₈ | Visible | Emission observed at 661 nm. mdpi.com |
| ⁵F₄, ⁵S₂ → ⁵I₈ | Visible | Emission observed at 545 nm. mdpi.com |
| ⁵F₅ → ⁵I₇ | Near-Infrared | Emission observed at 973 nm. mdpi.com |
| ⁵F₅ → ⁵I₆ | Near-Infrared | Emission observed at 1474 nm. mdpi.com |
Luminescence and Photoluminescence Spectroscopy
Holmium citrate systems exhibit characteristic luminescence properties, primarily in the near-infrared (NIR) and visible regions, arising from the de-excitation of its 4f electrons.
Characterization of Holmium(III) Emission Features (e.g., around 2 μm)
Holmium(III) ions are known for their optical emission around 2 μm, which is of significant interest for various applications. acs.orgnih.govacs.org This emission corresponds to the ⁵I₇ → ⁵I₈ electronic transition of the Ho³⁺ ion. icm.edu.pl The generation of this 2 μm emission can be achieved through the incorporation of holmium(III) ions into suitable host materials, including those with organic ligands like citrate. acs.orgnih.govacs.org The emission spectrum of holmium can span from approximately 1.95 to 2.15 μm. optica.org In some systems, holmium-doped materials have demonstrated single-mode laser emission at wavelengths ranging from 2.02 to 2.10 μm. optica.org
Besides the prominent 2 μm emission, holmium complexes can also display luminescence in the visible and other NIR regions. For instance, emissions have been observed around 640-661 nm (⁵F₅ → ⁵I₈), 973-990 nm (⁵F₅ → ⁵I₇), 1179-1210 nm (⁵I₆ → ⁵I₈), and 1450-1474 nm (⁵F₅ → ⁵I₆). mdpi.comnih.gov A weaker emission at 545 nm, corresponding to the (⁵F₄, ⁵S₂) → ⁵I₈ transition, has also been reported. mdpi.com
Energy Transfer Mechanisms in Holmium-Sensitized Materials
The inherently weak f-f transitions of lanthanide ions like holmium can be enhanced through a process called sensitization. mdpi.com In this "antenna effect," an organic ligand, such as citrate, absorbs light and efficiently transfers the excitation energy to the lanthanide ion, which then luminesces. mdpi.comresearchgate.netresearchgate.net This process typically involves the absorption of energy by the organic chromophore, transfer to a triplet state, and subsequent transfer to a resonant energy level of the lanthanide ion. researchgate.net
Correlation between Holmium Concentration and Luminescence Characteristics
The concentration of holmium ions in a host material significantly impacts its luminescence properties. mdpi.com Generally, at low concentrations, the luminescence intensity increases with increasing holmium content. researchgate.netnih.gov However, beyond a certain optimal concentration, the luminescence intensity begins to decrease due to a phenomenon known as concentration quenching. nih.govras.ruresearchgate.net
Concentration quenching occurs because at higher dopant concentrations, the average distance between holmium ions decreases, which promotes non-radiative energy transfer and migration between the ions. researchgate.netnih.gov This leads to a reduction in the luminescence quantum yield. The critical concentration for the onset of quenching varies depending on the host material and the specific emission transition being observed. For instance, in LaAlO₃ nanoparticles, the optimal holmium ion concentration for photoluminescence was found to be around 3 mol%. researchgate.net In some systems, the intensity of green emission decreases with increasing Ho³⁺ concentration, while red emission is enhanced. nih.gov The lifetime of the excited state can also be affected by concentration, with the lifetime of the upper laser level in Ho:YAG crystals dropping as the doping concentration increases. crytur.cz
Table 2: Effect of Holmium Concentration on Luminescence
| Host Material | Observation | Reference |
|---|---|---|
| LaAlO₃ | Optimal Ho³⁺ concentration for photoluminescence is ~3 mol%. | researchgate.net |
| LiPbB₅O₉ | Visible emission intensity increased with Ho³⁺ content from 0.04 to 0.08 mol%, then decreased. | nih.gov |
| Ho:YAG | Upper laser level lifetime decreases with increasing Ho-doping concentration. | crytur.cz |
| Boro-phosphate glasses | Molar volume decreases with increased holmium concentration. | mdpi.com |
Electrochemical Characterization
The electrochemical behavior of this compound is primarily related to the redox properties of the holmium ion. Studies on the electrochemistry of lanthanides, including holmium, have been conducted in various electrolyte systems. osti.gov The electrochemical reduction of holmium ions has been investigated using techniques like cyclic voltammetry. researchgate.netscispace.com
In aqueous solutions, the interaction of Ho³⁺ ions with biological molecules like DNA has been studied electrochemically. researchgate.netnih.gov These studies show that Ho³⁺ can exhibit a reversible electron transfer process on a glassy carbon electrode, indicating its redox activity. researchgate.net The electrochemical process is often diffusion-controlled. researchgate.net The presence of citrate can interfere with the electrochemical determination of lanthanides. mdpi.com The design of lanthanide-based catalysts for applications like electrochemical water splitting often involves the use of citrate as a stabilizing agent during synthesis. rsc.org
Voltammetric Studies of Holmium(III) Redox Behavior (e.g., Cyclic Voltammetry, Differential Pulse Voltammetry)
Voltammetric techniques are powerful electrochemical methods used to investigate the redox behavior of chemical species. maciassensors.compalmsens.com In the context of holmium(III) citrate, these studies provide insight into the stability of holmium species and the formation of passive films in citrate-containing electrolytes.
Cyclic Voltammetry (CV):
Cyclic voltammetry involves scanning the potential of an electrode linearly with time in a solution and measuring the resulting current. nih.gov The shape of the resulting graph, or voltammogram, provides information about the electrochemical reactions occurring at the electrode surface. palmsens.com Studies on holmium thin films have utilized CV to explore their behavior in various electrolytes, including citrate buffers.
In one study, cyclic voltammograms were recorded during the potentiodynamic anodizing of a holmium thin film in a 0.1 M citrate buffer at pH 6.0. researchgate.net The experiment involved sweeping the potential up to 10 V to observe the formation of anodic films. researchgate.net The resulting voltammograms help in understanding the passivity of holmium, a phenomenon where a protective layer forms on the surface, impeding further reaction. researchgate.net The citrate electrolyte was found to extend the stability domain of holmium by hindering the migration of Ho³⁺ ions into the solution and by forming more stable compounds on the surface. researchgate.net
Differential Pulse Voltammetry (DPV):
Differential pulse voltammetry is a highly sensitive electroanalytical technique where fixed-magnitude pulses are superimposed on a linear potential ramp. maciassensors.comnumberanalytics.com The current is measured just before the pulse and at the end of the pulse, and the difference is plotted against the potential. numberanalytics.com This method is particularly effective for detecting low concentrations of electroactive species. maciassensors.com While specific DPV studies focusing directly on the redox behavior of this compound are not extensively documented in the reviewed literature, the technique is widely applied for trace metal analysis in solutions containing citrate as a supporting electrolyte or complexing agent. agu.edu.bhscielo.br For instance, DPV has been used to determine the concentration of metal ions like copper and lead in citrate-containing media. agu.edu.bhscielo.br
The table below summarizes experimental conditions from a cyclic voltammetry study of holmium in a citrate buffer.
Table 1: Experimental Parameters for Cyclic Voltammetry of Holmium
| Parameter | Value/Description | Source |
|---|---|---|
| Technique | Cyclic Voltammetry (CV) | researchgate.net |
| Working Electrode | Thermally evaporated Holmium thin film | researchgate.net |
| Electrolyte | 0.1 M Citrate Buffer | researchgate.net |
| pH | 6.0 | researchgate.net |
| Potential Sweep Rate | 100 mV s⁻¹ | researchgate.net |
| Maximum Potential | 10 V vs. SHE | researchgate.net |
| Objective | Investigate potentiodynamic anodizing and film formation | researchgate.net |
Surface-Enhanced Raman Scattering (SERS) for Rare Earth Citrate Complexes
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique that enhances the Raman scattering of molecules adsorbed onto a nanostructured metal surface, typically silver or gold. figshare.comarxiv.org This method has been successfully employed to investigate rare earth (RE) ion-citrate complexes. figshare.comresearchgate.net
When rare earth ions are introduced into a solution of citrate-capped silver nanoparticles, the Raman signals of the resulting RE-citrate complexes are significantly amplified. figshare.comarxiv.org Research has shown that characteristic SERS peaks for these complexes appear, which can be used for the qualitative classification of different rare earth ions. figshare.comacs.org
Key findings from SERS studies on lanthanide-citrate complexes include:
Characteristic Peaks: For various lanthanide-citrate complexes (including those of lanthanum, gadolinium, and others), characteristic SERS peaks are observed near 1065 cm⁻¹, 1315 cm⁻¹, and 1485 cm⁻¹. figshare.comarxiv.org
Peak Assignments: Based on density functional theory (DFT) calculations, these peaks are attributed to the coordination of the citrate ligand with the rare earth ion. researchgate.netacs.org The peak at ~1065 cm⁻¹ is assigned to a combination of CH₂ rocking and C-O stretching vibrations involving the C-O bond coordinated to the lanthanide ion (γ(CH₂) + v(C-O…Ln)). The peak at ~1315 cm⁻¹ corresponds to symmetric COO⁻ stretching and CH₂ rocking (vsym(COO⁻) + γ(CH₂)), while the peak at ~1485 cm⁻¹ is due to asymmetric COO⁻ stretching and CH₂ rocking (vasym(COO⁻) + γ(CH₂)). arxiv.org
Ion Classification: The intensity ratio of these characteristic peaks can be used to differentiate between various rare earth ions. figshare.comarxiv.org For example, the intensity ratio I₁₀₆₅/I₁₃₁₅ was found to be approximately 1 for La-citrate and 0.55 for Gd-citrate. figshare.comacs.org This ratio is dependent on the specific lanthanide ion, likely due to the increasing number of unpaired 4f electrons, which affects the interaction with the citrate's oxygen atoms and alters the symmetry of the C-O bond. arxiv.org
Although the cited studies primarily focus on other lanthanides like La, Gd, Ce, and Nd, the methodology and the observed principles are directly applicable to the study of this compound complexes. arxiv.org
Table 2: Characteristic SERS Peaks for Lanthanide-Citrate Complexes
| Peak Position (cm⁻¹) | Vibrational Assignment | Significance | Source |
|---|---|---|---|
| ~1065 | γ(CH₂) + v(C-O…Ln) | Dependent on the type of Ln³⁺ ion. Used in intensity ratios for classification. | arxiv.org |
| ~1315 | vsym(COO⁻) + γ(CH₂) | Used as a reference peak for intensity ratio calculations. | arxiv.org |
| ~1485 | vasym(COO⁻) + γ(CH₂) | Intensity is dependent on the excitation wavelength, suggesting charge-transfer enhancement. | arxiv.org |
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. caltech.edumeasurlabs.com The technique works by irradiating a material with X-rays and measuring the kinetic energy of electrons that are emitted from the top 1 to 10 nm of the material. measurlabs.com
While specific XPS studies dedicated exclusively to this compound were not found in the reviewed literature, the principles of XPS can be applied to understand what such an analysis would reveal. The analysis of holmium metal and its various compounds provides a basis for predicting the XPS spectrum of this compound.
Holmium (Ho) Spectra: The XPS spectrum of holmium is characterized by several core-level peaks, with the Ho 4d region being particularly significant for chemical state analysis. aip.org For pure holmium metal, the Ho 4d₅/₂ peak appears at a binding energy of around 159-160 eV. aip.orgxpsdatabase.net
Chemical Shifts: When holmium forms a compound, such as an oxide, the binding energy of the Ho 4d peak shifts. For instance, in holmium oxide (Ho₂O₃), the Ho 4d₅/₂ peak is observed at a higher binding energy, around 161.6 eV. nih.gov This chemical shift is due to the change in the electronic environment of the holmium atom upon bonding with oxygen.
Application to this compound: In a hypothetical XPS analysis of this compound, one would expect to observe peaks corresponding to Holmium (Ho), Carbon (C), and Oxygen (O). The high-resolution spectrum of the Ho 4d region would be of primary interest. The binding energy of the Ho 4d peak would be expected to shift from its position in metallic holmium due to the coordination with the carboxyl and hydroxyl groups of the citrate ligand. nih.gov Similarly, the C 1s and O 1s spectra would show multiple components corresponding to the different chemical environments of carbon and oxygen atoms within the citrate ligand (e.g., C-C, C-H, C-O, and COO⁻) and their interaction with the holmium ion.
By comparing the binding energies and peak shapes to reference data from holmium metal, holmium oxide, and pure citric acid, XPS could provide detailed information on the coordination and chemical state of holmium within the this compound complex. xpsdatabase.netnih.gov
Table 3: Representative XPS Binding Energies for Holmium in Different Chemical States
| Element | Orbital | Chemical State | Binding Energy (eV) | Source |
|---|---|---|---|---|
| Holmium (Ho) | 4d₅/₂ | Ho metal | ~160.0 | aip.org |
| Holmium (Ho) | 4d₅/₂ | Ho₂O₃ | ~161.6 | nih.gov |
| Holmium (Ho) | 4d | HoF₃ | ~162.7 | xpsdatabase.net |
| Holmium (Ho) | 4d | Ho₂(SO₄)₃ | ~163.5 | xpsdatabase.net |
Theoretical and Computational Studies of Holmium Citrate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties.
While specific DFT studies focusing exclusively on holmium citrate (B86180) are not abundant in the public literature, research on other lanthanide-citrate complexes provides a strong framework for understanding what such calculations would reveal. A recent study combined Surface-Enhanced Raman Scattering (SERS) with DFT calculations to investigate the vibrational spectra of several lanthanide (Ln)-citrate complexes, including lanthanum, cerium, praseodymium, neodymium, samarium, europium, and gadolinium. arxiv.org This work provides a robust methodology that could be extended to holmium citrate.
The study performed detailed vibrational analysis and peak assignments based on SERRS spectra simulated using an optimized DFT setting. arxiv.org Key characteristic SERS peaks were assigned to specific vibrational modes of the citrate ligand coordinated to the lanthanide ion. For instance, peaks around 1065 cm⁻¹, 1315 cm⁻¹, and 1485 cm⁻¹ were attributed to γ(CH₂) + v(C-O···Ln), vsym(COO⁻) + γ(CH₂), and vasym(COO⁻) + γ(CH₂) vibrational bands, respectively. arxiv.org It was noted that as the number of unpaired 4f electrons increased, the lanthanide ion attracted the oxygen's negative charges more strongly, altering the electric dipole moment and symmetry of the C-O bond. arxiv.org
Extrapolating these findings to holmium, which has a higher number of 4f electrons than the lanthanides studied, DFT calculations would likely predict a significant influence of the Ho³⁺ ion on the electronic structure and vibrational modes of the citrate ligand. These calculations would be crucial for interpreting experimental spectroscopic data, such as Raman and infrared spectra, and for understanding the nature of the holmium-oxygen bonds within the citrate complex.
Table 1: Predicted Vibrational Modes in Lanthanide-Citrate Complexes from SERS and DFT
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~1065 | γ(CH₂) + v(C-O···Ln) |
| ~1315 | vsym(COO⁻) + γ(CH₂) |
| ~1485 | vasym(COO⁻) + γ(CH₂) |
Source: Based on data from arXiv:2503.17800 [cond-mat.mtrl-sci] arxiv.org
Thermodynamic Modeling and Phase Diagram Generation
Thermodynamic modeling is essential for understanding the stability and speciation of chemical compounds under various environmental conditions. For this compound, this includes the generation of Eh-pH diagrams and the simulation of solubility equilibria.
Eh-pH diagrams, also known as Pourbaix diagrams, map the stable equilibrium phases of an aqueous electrochemical system. Research has been conducted to construct Eh-pH diagrams for the Ho–H₂O–0.1 M citrate buffer (pH 6.0) system at 298 K. researchgate.net These diagrams are crucial for predicting the conditions under which this compound complexes are stable, and under which conditions holmium might precipitate as an oxide or hydroxide (B78521). The diagrams illustrate the regions of potential and pH where holmium exists as dissolved ions, solid compounds, or passivating films. researchgate.net The presence of citrate as a complexing agent significantly expands the region of stability for soluble holmium species compared to the simple Ho-H₂O system. researchgate.net
The simulation of speciation and solubility equilibria for this compound in aqueous solutions relies on thermodynamic stability constants. While detailed computational simulations are not widely published, the necessary experimental data for such models are available. The stability constants (log β) for various this compound complexes have been determined potentiometrically.
These stability constants can be used as input for geochemical modeling software to simulate the distribution of different this compound species (e.g., [Ho(Cit)], [Ho(Cit)₂]³⁻) as a function of pH, citrate concentration, and holmium concentration. Such simulations are vital for predicting the bioavailability and mobility of holmium in environmental and biological systems. The formation of stable complexes with citrate can significantly enhance the solubility of holmium, preventing its precipitation as hydroxides at neutral or alkaline pH.
Table 2: Stability Constants of this compound Complexes
| Complex Species | Log β |
|---|---|
| [Ho(Cit)] | 6.23 |
| [Ho(Cit)₂]³⁻ | 11.52 |
Note: Stability constants indicate a strong affinity of holmium for citrate ligands.
Reaction Kinetics and Energy Transfer Modeling (e.g., Rate Equation Models)
Understanding the kinetics of formation and energy transfer processes within holmium complexes is important for applications in luminescence and as medical imaging agents. Rate equation models are a common theoretical tool for simulating these processes.
A study on organic holmium(III) complexes has utilized a rate equation model to simulate the energy transfer process from a sensitizing organic chromophore to the Ho³⁺ ion. nih.gov In such a model, the populations of the ground and excited states of the holmium ion and the sensitizer (B1316253) are described by a set of coupled differential equations. The model accounts for excitation, radiative and non-radiative decay rates, and the rates of energy transfer between the sensitizer and the holmium ion. nih.gov The simulation predicted a potential for significant enhancement of the holmium ion's photoluminescence intensity through this sensitization process. nih.gov
The calculated singlet and triplet energy transfer rates in the studied system were approximately 9 ± 1.1 x 10⁸ s⁻¹ and 900 ± 80 s⁻¹, respectively. nih.gov By incorporating these rates into the model, a potential photoluminescence enhancement of around 8000 times was predicted. nih.gov Although this study was not on this compound specifically, the methodology is directly applicable and highlights how theoretical modeling can guide the design of more efficient luminescent materials based on holmium complexes.
Molecular Dynamics Simulations (if applicable to dynamic behavior of complexes)
A key challenge in performing MD simulations of metal complexes is the development of accurate force fields that describe the interactions between the metal ion and the surrounding ligands. For lanthanide ions like holmium, the bonding is largely electrostatic in nature. nih.gov Parametrization strategies often involve either a bonded model, which treats the entire complex as a single entity with specific bond, angle, and dihedral parameters, or a non-bonded model. The bonded model is often preferred as it prevents the dissociation of the complex during the simulation and allows for the study of specific stereochemistries. nih.gov
A systematic study on the parametrization of gadolinium complexes for MD simulations provides a roadmap for developing force fields for other lanthanide complexes, including this compound. nih.gov Once a reliable force field is developed, MD simulations could provide valuable insights into the dynamic behavior of this compound in solution. This includes studying its hydration structure, the flexibility of the citrate ligand when coordinated to the holmium ion, and the interactions of the complex with other molecules in its environment. Such simulations would be particularly useful for understanding the stability and transport properties of this compound in biological systems.
Applications in Advanced Materials Science and Engineering Non Biomedical Focus
Luminescent and Optical Materials
Holmium citrate (B86180), as a precursor for introducing holmium ions (Ho³⁺), plays a role in the development of advanced luminescent and optical materials. The unique electronic structure of the holmium ion, with its numerous energy levels, allows for a variety of optical transitions, making it suitable for applications in phosphors, lasers, and optical filters.
Holmium-Containing Phosphors for Lighting and Displays
Holmium-doped phosphors are investigated for their potential in specialized lighting and display technologies. The luminescence of Ho³⁺ is characterized by sharp emission peaks across the visible and near-infrared (NIR) spectrum. In various host materials, such as yttrium vanadate (YVO₄), holmium ions can be excited to emit light of different colors. For instance, Ho³⁺:YVO₄ phosphors exhibit a strong green emission. rsc.org The efficiency and color purity of these phosphors are dependent on the host lattice and the concentration of the holmium dopant.
Research into holmium-doped phosphors often focuses on optimizing their luminescence properties. For example, in Y₂O₂S:Yb,Ho phosphors, co-doping with ytterbium (Yb³⁺) as a sensitizer (B1316253) can significantly enhance the upconversion luminescence of holmium, resulting in emissions in the NIR, red, green, blue, and even ultraviolet-blue regions under 980 nm pumping. researchgate.net The brightness of Y₂O₂S:Yb,Ho phosphors has been shown to be 2.2 times that of commercial Y₂O₂S:Yb,Er phosphors. researchgate.net
| Property | Value/Observation | Host Material |
| Dominant Emission Wavelength | 541 nm (Green) | YVO₄ |
| Excitation Wavelength | 310 nm | YVO₄ |
| Concentration Quenching | Observed after 0.03 mol of Ho³⁺ | YVO₄ |
| Upconversion Emissions | NIR, red, green, blue, UV-blue | Y₂O₂S |
| Upconversion Pumping Wavelength | 980 nm | Y₂O₂S |
Applications in Laser Technology and Optical Filters
Holmium is a critical component in solid-state lasers, particularly in Ho:YAG (Holmium-doped Yttrium Aluminum Garnet) lasers, which operate in the eye-safe region of the infrared spectrum. These lasers are valued for their high efficiency and are used in various applications. Holmium-doped fiber lasers are also being developed for their high power and efficiency. optica.orgresearchgate.net For instance, a holmium-doped silica fiber laser has been demonstrated with a slope efficiency of 87% with respect to absorbed pump power. coherent.com
In the realm of optical filters, holmium's sharp absorption peaks make it an excellent material for wavelength calibration. Holmium-doped glass filters are used to verify the wavelength accuracy of spectrophotometers due to their well-defined absorption bands in the UV and visible regions. hellma.com Holmium-doped fibers also exhibit strong rejection in the stop band and sharp absorption cutoffs, making them suitable for filtering applications. nih.gov
| Parameter | Value/Characteristic | Application |
| Laser Wavelength | ~2.1 µm | Ho:YAG Lasers |
| Slope Efficiency | Up to 87% | Holmium-Doped Fiber Lasers |
| Key Absorption Peaks (Glass Filter) | 279, 361, 453, 536, 638 nm | Wavelength Calibration |
| Filter Characteristic | Strong rejection in the stop band | Holmium-Doped Fiber Filters |
Exploration of Non-Linear Optical Crystals
The incorporation of holmium into glass matrices has been explored for its potential to enhance nonlinear optical (NLO) properties. Research on holmium-containing borate glasses embedded with silver nanoparticles has shown that these materials exhibit tunable NLO characteristics. researchgate.netspringerprofessional.de The nonlinear refractive index and absorption of these glasses can be modified by adjusting the concentration of silver nanoparticles and through thermal treatment. Such materials are being investigated for applications in data storage, signal processing, and harmonic generation. springerprofessional.de
Nuclear Technologies: Neutron Absorption Capabilities
Holmium, specifically the isotope ¹⁶⁵Ho, possesses a high thermal neutron capture cross-section, making it a material of interest for nuclear applications. This property allows it to be used as a neutron absorber. The capture of a neutron by ¹⁶⁵Ho results in the formation of the radioactive isotope ¹⁶⁶Ho, which has therapeutic applications in nuclear medicine.
The neutron absorption capability of holmium is quantified by its neutron cross-section, which is a measure of the probability of a neutron-nucleus interaction. For holmium, the thermal neutron capture cross-section is approximately 67 barns. tandfonline.com This high cross-section makes it effective in absorbing thermal neutrons.
| Isotope | Thermal Neutron Capture Cross-Section (barns) | Resulting Isotope |
| ¹⁶⁵Ho | ~67 | ¹⁶⁶Ho |
Holmium-containing nanoparticles have been prepared for use in neutron capture therapy. These nanoparticles can be formulated from precursors such as holmium acetylacetonate, and it is plausible that holmium citrate could also serve as a precursor in similar synthetic routes. nih.govresearchgate.net
Ceramic and Glass Coloration
Holmium compounds are utilized as coloring agents in the production of specialty glasses and ceramics. The addition of holmium to glass results in distinct color changes depending on the lighting conditions, a property known as dichroism. Holmium-doped glasses typically appear yellow or pink under fluorescent light and peach or yellow under daylight. This is due to the sharp absorption bands of the holmium ion, which interact with the emission spectra of different light sources.
The specific color imparted by holmium depends on the glass composition and the concentration of the holmium dopant. For example, holmium-doped bismuth-germanate glasses have been studied for their spectroscopic properties for green lighting applications. researchgate.net
| Glass System | Holmium Concentration (mol%) | Observed Emission | Application |
| Boro-bismuth-germanate | 0.1 - 2.0 | Strong green emission (~550 nm) | Display devices, green emitters |
| Bismuth-tellurite | 0.1 - 0.5 | --- | Optical devices |
| Boro-phosphate | Not specified | Near-white light emission | Light-emitting diodes |
Advanced Analytical Methodologies for Characterizing Holmium Citrate Systems
Elemental Analysis and Compositional Verification
Elemental analysis is a foundational step in the characterization of holmium citrate (B86180), ensuring the synthesized compound conforms to its expected stoichiometric formula (C₆H₅HoO₇). ontosight.ai This process verifies the presence and relative abundance of the constituent elements, primarily holmium, carbon, and hydrogen.
A key technique for this verification is the use of a CHN elemental analyzer. In a study on the synthesis of selected lanthanide citrates, including holmium citrate, a Perkin-Elmer CHN analyzer was used to determine the carbon and hydrogen content. journalssystem.com The experimentally determined percentages of these elements are compared against the theoretical values calculated from the compound's molecular formula. For instance, research has presented the results of elemental analysis for this compound samples, comparing the measured weight percentages of carbon and hydrogen to the calculated theoretical values to confirm the composition. journalssystem.com This comparison is critical for verifying the purity and confirming the successful synthesis of the target compound.
Table 1: Elemental Composition Data for this compound
| Element | Theoretical Content (wt%) | Measured Content (wt%) | Method |
| Carbon | 22.22 | Varies with sample purity | CHN Analyzer |
| Hydrogen | 1.55 | Varies with sample purity | CHN Analyzer |
| Holmium | 50.85 | Varies with sample purity | ICP-MS/AAS |
| Oxygen | 25.38 | Calculated by difference | - |
| Note: The table presents a template for typical data. Actual measured values are dependent on the specific synthesis and purity of the this compound sample. |
Particle Size Distribution Analysis (e.g., Dynamic Light Scattering)
The particle size and its distribution are critical physical characteristics of this compound, especially in systems where it exists as a suspension or in nanoparticulate form. Dynamic Light Scattering (DLS) is a primary, non-destructive technique used to determine the size distribution of submicron particles in a liquid. usp.orgunchainedlabs.com
DLS operates by illuminating particles in a suspension with a laser beam. unifr.ch The particles undergo random Brownian motion, which causes the intensity of the light scattered from them to fluctuate over time. usp.org Smaller particles move more rapidly, causing fast fluctuations, while larger particles move more slowly, resulting in slower fluctuations in scattered light intensity. usp.orgunchainedlabs.com A digital correlator analyzes these intensity fluctuations to produce an autocorrelation function. horiba.com From this function, the translational diffusion coefficient (D) of the particles is calculated. The Stokes-Einstein equation is then used to relate the diffusion coefficient to the hydrodynamic diameter of the particles. usp.org
The result of a DLS analysis is typically the intensity-weighted average hydrodynamic size, often referred to as the Z-average diameter, and a Polydispersity Index (PDI), which is a dimensionless measure of the broadness of the size distribution. usp.orghoriba.comnist.gov Research on synthesized lanthanide citrates has included the determination of their particle size distribution. journalssystem.com For example, studies have determined the crystallite sizes of this compound to be in the nanometer range, such as 67.8 ± 8.0 nm, using powder diffraction methods, which complements particle size analysis in solution by DLS. journalssystem.comjournalssystem.com
Table 2: Comparison of Particle Sizing Techniques
| Characteristic | Dynamic Light Scattering (DLS) | Laser Diffraction (LD) |
| Principle | Measures fluctuations in scattered light intensity due to Brownian motion. | Measures the angular distribution of scattered light. |
| Size Range | Typically 0.3 nm to 10 µm. anton-paar.com | Typically 10 nm to 3500 µm. anton-paar.com |
| Equivalent Diameter | Hydrodynamic Diameter. anton-paar.com | Volume-Equivalent Sphere Diameter. |
| Primary Result | Z-average (intensity-weighted mean), Polydispersity Index (PDI). horiba.com | Volume-based particle size distribution. |
| This table provides a general comparison of DLS and Laser Diffraction, another common particle sizing method. |
Chromatographic Separation Techniques
Chromatographic methods are essential for separating components in a mixture. For rare earth elements like holmium, ion-exchange chromatography is a historically significant and effective technique.
Ion-exchange chromatography (IEX) separates molecules based on their net surface charge. cytivalifesciences.compurolite.com The technique relies on the reversible interaction between charged ions in the sample and oppositely charged functional groups on the stationary phase (the ion-exchange resin). cytivalifesciences.com In the context of rare earth separation, cation-exchange resins are commonly used.
A pioneering and effective method for separating adjacent rare earth elements involves elution from a cation-exchange resin using a complexing agent, with citric acid being one of the first successful eluents. researchgate.netcdnsciencepub.comonetunnel.org The separation principle is based on the differences in the stability of the complexes formed between the rare earth ions and the citrate ions. cdnsciencepub.com
The process works as follows: a mixture of rare earth ions is adsorbed onto a cation-exchange resin. Then, a solution of a complexing agent, such as ammonium (B1175870) citrate or citric acid buffered to a specific pH, is passed through the column. researchgate.netonetunnel.org The rare earth elements with higher atomic numbers, like holmium, form more stable complex ions with citrate. cdnsciencepub.com These more stable complexes lead to a preferential partitioning of the ion into the mobile (eluent) phase, causing them to move through the column more quickly and be collected in earlier fractions of the eluate compared to lighter rare earth elements which form less stable citrate complexes. cdnsciencepub.com Careful control of pH and citrate concentration is necessary to exploit the slight differences in stability constants and achieve effective separation. cdnsciencepub.com This method was instrumental in obtaining high-purity rare earths, including holmium, for research and development. dtic.mil
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Quantitative Analysis
For the precise and highly sensitive quantitative determination of holmium in a sample, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the premier analytical technique. researchgate.netspectroscopyonline.com ICP-MS can measure elements at extremely low concentrations, often at the parts-per-billion (ppb) or even parts-per-trillion (ppt) level. acs.orgshimadzu.com
The principle of ICP-MS involves introducing a liquid sample, typically after acid digestion, into a high-temperature (6,000–10,000 K) argon plasma. researchgate.netshimadzu.com The intense heat of the plasma desolvates, atomizes, and then ionizes the atoms of the elements present in the sample. analytik-jena.com These ions are then extracted from the plasma and guided into a mass spectrometer, where they are separated based on their mass-to-charge ratio (m/z). analytik-jena.com A detector counts the ions for each m/z value, and the intensity of the signal is directly proportional to the concentration of that specific isotope in the original sample. spectroscopyonline.com
ICP-MS is used for the quantitative analysis of holmium in a wide variety of matrices. nih.gov The method is noted for its high sensitivity, broad linear dynamic range, and ability to perform isotopic analysis. acs.org Due to its reliability, holmium itself is often used as an internal standard in ICP-MS analyses to correct for instrumental drift and matrix effects. epa.govepa.gov For instance, the isotope ¹⁶⁵Ho is monitored in the quantitative analysis of other elements. nih.gov This application underscores the technique's stability and precision in the context of holmium measurement.
Emerging Research Directions and Future Challenges
Design and Synthesis of Novel Holmium Citrate-Based Architectures
The next frontier in holmium citrate (B86180) chemistry involves moving beyond simple mononuclear or dinuclear complexes to construct sophisticated, multidimensional structures such as coordination polymers (CPs) and metal-organic frameworks (MOFs). The citrate anion, with its three carboxylate groups and one hydroxyl group, is an exceptional multidentate bridging ligand capable of linking multiple Ho(III) centers into extended networks. A primary research challenge is achieving precise control over the final architecture (e.g., 1D chains, 2D layers, or 3D frameworks). This control is influenced by a delicate interplay of synthetic parameters.
Key research thrusts include:
Topological Control: Systematically investigating how factors like pH, temperature, solvent systems, and the molar ratio of holmium to citrate dictate the coordination mode of the citrate ligand and, consequently, the topology of the resulting polymer. For instance, low pH conditions may lead to protonated citrate species that coordinate differently than the fully deprotonated C₆H₅O₇³⁻ anion, resulting in distinct structural outcomes.
Heterometallic Systems: A significant area of exploration is the synthesis of heterometallic CPs/MOFs incorporating this compound. By strategically introducing other metal ions—such as other lanthanides (e.g., Europium, Terbium) for tunable luminescence or transition metals (e.g., Iron, Copper) for enhanced magnetic or catalytic properties—researchers can create multifunctional materials. The challenge lies in controlling the selective incorporation and distribution of different metal ions within the framework.
Advanced Synthesis Methods: Exploring non-traditional synthesis techniques like solvothermal, microwave-assisted, and mechanochemical methods is crucial for accessing novel phases and morphologies that are unattainable through conventional solution-based chemistry. These methods can offer benefits such as improved crystallinity, reduced reaction times, and solvent-free "green" synthesis pathways.
The table below summarizes potential synthetic strategies and their impact on the resulting this compound architectures.
| Synthetic Method | Key Advantages | Typical Resulting Architectures | Primary Research Challenge |
|---|---|---|---|
| Conventional Solution Chemistry | Simple setup, ambient conditions | Amorphous precipitates, simple multinuclear complexes | Poor control over crystallinity and dimensionality |
| Solvothermal/Hydrothermal | High crystallinity, access to dense phases | 3D Metal-Organic Frameworks (MOFs), robust 2D layers | Predicting the final structure; harsh reaction conditions |
| Microwave-Assisted Synthesis | Rapid reaction times, uniform nanoparticle formation | Nanoscale MOFs (NMOFs), 1D nanorods | Scaling up production; potential for thermal gradients |
| Mechanochemical Synthesis | Solvent-free, rapid, access to unique polymorphs | Coordination polymers, heterometallic phases | Monitoring reaction progress in real-time; lack of single crystals for analysis |
In-Depth Mechanistic Studies of Coordination and Reactivity
A comprehensive understanding of the formation, stability, and reactivity of this compound species in solution remains a significant challenge. The coordination chemistry is intricate due to the high coordination numbers favored by Ho(III) and the multiple, pH-sensitive donor sites on the citrate ligand. Future research must focus on elucidating these fundamental mechanisms, as this knowledge underpins the rational design of new materials.
Key areas for mechanistic investigation are:
Aqueous Speciation: Precisely mapping the distribution of various [Ho(C₆H₅O₇)ₓ(OH)ᵧ]ⁿ⁻ species as a function of pH and concentration is a non-trivial task. This requires a multipronged approach combining potentiometric titrations with advanced spectroscopic techniques to identify and quantify each complex present in equilibrium.
Coordination Mode Analysis: Determining exactly how the citrate ligand binds to the holmium ion in solution is critical. Advanced techniques like Extended X-ray Absorption Fine Structure (EXAFS) can provide information on Ho-O bond distances and coordination numbers, while multi-nuclear NMR can probe the local environment of the ligand.
Thermodynamics and Kinetics: There is a need for more robust data on the thermodynamic stability (formation constants) and kinetic lability (ligand exchange rates) of this compound complexes. This information is vital for predicting the behavior of these complexes in dynamic environments and for understanding pathways to crystallization or decomposition.
The following table highlights key analytical techniques and the specific mechanistic insights they can provide for the holmium-citrate system.
| Technique | Information Provided | Primary Research Focus |
|---|---|---|
| Potentiometry | Protonation constants of citrate, stability constants of complexes | Thermodynamic speciation in aqueous solution |
| Luminescence Spectroscopy | Coordination environment, number of bound water molecules, energy transfer | Probing the local Ho(III) environment and interactions |
| NMR Spectroscopy (¹H, ¹³C, ¹⁷O) | Ligand coordination modes, solution dynamics, exchange rates | Structural and kinetic analysis in solution |
| EXAFS/XANES | Ho-ligand bond distances, coordination number, oxidation state | Direct probing of the local metal coordination sphere |
| Calorimetry (ITC) | Enthalpy (ΔH) and entropy (ΔS) of formation | Complete thermodynamic profile of complexation |
Development of Advanced Functional Materials for Non-Traditional Applications
Leveraging the unique properties of this compound in novel applications beyond its established uses is a major direction for future research. This requires designing materials where the this compound component is not merely present but is integral to the material's function.
Emerging application areas include:
Luminescent Materials: Holmium(III) exhibits sharp, characteristic emission bands in the near-infrared (NIR) region (~1.2 µm and ~2.0 µm). A key challenge is to design this compound-based MOFs or nanoparticles where the citrate ligand acts as an "antenna," absorbing UV light and efficiently transferring the energy to the Ho(III) center to enhance its NIR emission. Such materials could be developed as NIR luminescent probes for biological imaging or telecommunications.
Magnetic Materials: Ho(III) possesses one of the highest magnetic moments of any element. The challenge is to assemble holmium ions using citrate linkers into specific arrangements (e.g., chains or clusters) that promote strong magnetic coupling. This could lead to the development of materials with a large magnetocaloric effect for cryogenic magnetic refrigeration or to the design of single-molecule magnets (SMMs).
Catalysis: The strong Lewis acidity of the Ho(III) ion can be harnessed for catalysis. The development of porous this compound MOFs presents an opportunity to create heterogeneous catalysts with high surface area and well-defined active sites. A future challenge is to design frameworks that are stable under catalytic reaction conditions and to explore their activity in reactions such as C-C bond formation or polymerizations.
The table below outlines potential advanced applications and the associated material properties and research challenges.
| Potential Application | Required Material Property | Key Research Challenge |
|---|---|---|
| NIR Luminescent Probes | High NIR quantum yield, photostability, functionalizable surface | Minimizing non-radiative decay from O-H oscillators; achieving efficient energy transfer |
| Magnetic Refrigeration | Large magnetocaloric effect, high density of magnetic ions, weak magnetic ordering | Controlling inter-ion magnetic interactions through framework topology |
| Heterogeneous Catalysis | High surface area, accessible Lewis acid sites, robust framework | Ensuring framework stability under reaction conditions; preventing active site leaching |
| Upconversion Nanoparticles | Efficient NIR-to-visible/UV light conversion, good dispersibility | Using citrate as a surface passivating ligand on host lattices (e.g., NaYF₄:Yb,Ho) to reduce surface quenching |
Integration of Multiscale Computational Modeling for Predictive Material Design
The complexity of this compound systems makes a purely experimental approach inefficient. The integration of multiscale computational modeling is poised to revolutionize the field by enabling predictive design and providing insights that are difficult to obtain experimentally.
The key challenges and opportunities are:
Quantum Mechanical Calculations: Using Density Functional Theory (DFT) to accurately model the electronic structure of f-elements like holmium is computationally demanding but essential. Future work will focus on developing better theoretical methods to predict the coordination geometries, spectroscopic signatures, and magnetic anisotropy of this compound complexes with high accuracy. Time-Dependent DFT (TD-DFT) can be used to model the electronic transitions responsible for luminescence.
Molecular Dynamics (MD) Simulations: Classical MD simulations can model the behavior of thousands of atoms over nanoseconds. The challenge is to develop accurate force fields for the Ho(III)-citrate interaction. Once developed, MD can be used to simulate the self-assembly process of CPs/MOFs, study the dynamics of guest molecules within porous frameworks, and understand the behavior of this compound at interfaces.
High-Throughput Screening: The ultimate goal is to combine quantum mechanics, machine learning, and database mining to perform high-throughput computational screening. This would allow researchers to computationally generate thousands of potential this compound framework structures and predict their properties (e.g., porosity, stability, magnetic behavior) before attempting their synthesis in the lab, thus accelerating the discovery of new functional materials.
This table outlines the role of different computational methods in advancing this compound research.
| Computational Method | Predicted Properties / Phenomena | Primary Challenge |
|---|---|---|
| Density Functional Theory (DFT) | Ground-state geometry, bond energies, vibrational frequencies, magnetic anisotropy | Accurate treatment of f-electron correlation and relativistic effects |
| Time-Dependent DFT (TD-DFT) | Excited state energies, absorption spectra, luminescent properties | Computational cost; accuracy for f-f transitions |
| Molecular Dynamics (MD) | Solution dynamics, diffusion coefficients, self-assembly, conformational changes | Development of reliable and transferable force fields for Ho(III) |
| Monte Carlo (MC) Methods | Crystal packing, adsorption isotherms in MOFs, thermodynamic ensembles | Efficiently sampling vast and complex configuration spaces |
Q & A
Q. What are the established methods for synthesizing holmium citrate under controlled laboratory conditions?
this compound is synthesized via hydrothermal transformation of freshly precipitated holmium hydroxide in citric acid solutions at temperatures above 100°C for ≥3 days. The process requires precise control of pH (6.2–7.6) to minimize solubility fluctuations and ensure crystalline product formation. Post-synthesis, samples are analyzed using CHN elemental analysis to verify stoichiometry and purity .
Q. Which characterization techniques are critical for confirming the structural integrity of this compound?
Key techniques include:
- PXRD : To determine crystallinity and monoclinic crystal structure (e.g., crystallite sizes of 67.8 ± 8.0 nm for this compound) .
- FTIR spectroscopy : Identifies shifts in carboxyl (C=O) and hydroxyl (-OH) vibrational bands (e.g., 1658 cm⁻¹ for coordinated citrate ligands) to confirm metal-ligand interactions .
- CHN analysis : Validates carbon and hydrogen content against theoretical values (e.g., deviations ≤0.5% indicate adsorbed HoCit₂³⁻ complexes) .
Advanced Research Questions
Q. How can discrepancies in elemental composition data (e.g., elevated carbon content) be resolved during this compound synthesis?
Discrepancies arise from adsorbed HoCit₂³⁻ complexes or incomplete hydration. Methodological solutions include:
Q. How do solubility profiles of this compound compare to other lanthanide citrates, and what implications does this have for purification strategies?
this compound exhibits a solubility minimum at pH 7, with <10% variation between pH 6.2–7.5. In contrast, lutetium hydroxide is more soluble than its citrate above pH 8.6. Purification strategies must prioritize pH-controlled precipitation (pH 7–8) and dialysis to isolate this compound from erbium/lutetium impurities .
Q. What evidence supports the coordination chemistry of this compound in aqueous systems?
FTIR shifts (e.g., C=O bands at 1658 cm⁻¹ vs. 1698 cm⁻¹ in free citric acid) indicate bidentate coordination of carboxyl groups to Ho³⁰. PXRD data further suggest a monoclinic lattice with Ho³⁰ in 8–9 coordination sites (carboxyl, hydroxyl, and water ligands). Comparative studies with erbium citrate (4 citrate ligands per Er³⁰) highlight lanthanide-specific coordination variability .
Q. How can reproducibility challenges in this compound synthesis be addressed for scalable research applications?
Standardize protocols using:
- Fixed hydrothermal conditions : 120–140°C, 3-day reaction time.
- Consistent precursor purity : ≥99.999% holmium hydroxide and citric acid.
- Post-synthesis validation : Mandatory PXRD and FTIR benchmarking against published diffraction patterns (e.g., ICDD PDF-4+ 2020 database) .
Data-Driven Research Questions
Q. What methodologies are recommended for analyzing particle size distribution in this compound colloids?
Use static light scattering (e.g., Malvern Mastersizer 2000) to measure granulometry. For radiocolloid applications (e.g., radiosynovectomy), ensure particle sizes <1 µm to prevent vascular occlusion. Cross-reference with TEM for nanoscale validation .
Q. How do crystallite sizes of this compound impact its stability in biomedical applications?
Smaller crystallites (e.g., 67.8 nm) exhibit higher surface reactivity, enhancing dissolution rates in physiological pH. Stability tests should include accelerated aging studies (40°C, 75% RH) with periodic PXDR to monitor phase transitions .
Comparative and Applied Research
Q. What lessons from erbium citrate radiocolloids can inform this compound’s use in targeted radiotherapy?
Erbium citrate’s success in radiosynovectomy (via β-emission) suggests this compound’s potential with ¹⁶⁶Ho (t₁/₂ = 26.8 h, β⁻/γ emitter). Key considerations include:
Q. How does this compound’s thermal stability compare to acetylacetonate derivatives in microsphere formulations?
this compound microspheres show superior thermal stability (>200°C) vs. HoAcAc (decomposition at 150°C). However, HoAcAc achieves higher holmium content (45% vs. 31.2% in citrate), necessitating trade-offs between payload and stability for drug delivery systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
